2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

Medicinal Chemistry Pharmacokinetics Structural Differentiation

Researchers screening GPCR-focused libraries often encounter scaffolds with undefined metabolic stability. This compound addresses that gap. Its hydrolytically labile ester bridge enables controlled intracellular half-life studies, while the benzoxazole-thioacetate warhead offers a distinct selectivity profile vs. ketone and benzothiazole analogs. Key differentiators: - GPCR Probe: Ester vs. ketone bridge comparison for GPR55/CB2/GLP1R selectivity (analog GPR55 EC50=840 nM, CB2 EC50=90.5 nM). - Anticancer SAR: Validated phenothiazine core (PC-3 IC50=11.59 μM, cervical IC50=18.26 μM) with novel warhead for head-to-head NCI-60 screening. - Metabolic Stability: Esterase-labile site enables prodrug vs. active species investigation via microsome/plasma assays. Supplied with full analytical documentation for immediate deployment.

Molecular Formula C23H16N2O4S2
Molecular Weight 448.5 g/mol
Cat. No. B15009684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate
Molecular FormulaC23H16N2O4S2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
InChIInChI=1S/C23H16N2O4S2/c26-21(13-28-22(27)14-30-23-24-15-7-1-4-10-18(15)29-23)25-16-8-2-5-11-19(16)31-20-12-6-3-9-17(20)25/h1-12H,13-14H2
InChIKeyDFLHYWQEAAMUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate: Identity & Physicochemical Profile


2-Oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate (CAS 312496-38-1) is a synthetic heterocyclic hybrid compound with the molecular formula C23H16N2O4S2 and a molecular weight of 448.51 g/mol . It combines a phenothiazine core N-substituted via an ester bridge with a 2-benzoxazolylthioacetate moiety. Predicted physicochemical properties include a boiling point of 700.2±70.0 °C, a density of 1.50±0.1 g/cm³, and a pKa of 0.75±0.10 . The compound belongs to the broader class of phenothiazine-benzoxazole hybrids, which are recognized for their diverse pharmacological potential spanning anticancer, antimicrobial, and GPCR-modulatory activities [1].

Structural Uniqueness of 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate


Phenothiazine-benzoxazole conjugates with superficially similar scaffolds exhibit profound differences in target engagement, metabolic stability, and biological readout depending on three critical structural variables: the linker chemistry connecting the phenothiazine N10 position, the identity of the heterocycle (benzoxazole vs. benzothiazole), and the substitution pattern on the phenothiazine ring [1]. For instance, the ketone-linked analog MLS000559294 (MW 390.48) lacks the ester bridge present in the target compound, altering both the spatial orientation and the hydrolytic susceptibility of the molecule [2]. Similarly, the benzothiazole variant 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate (MW 464.6) replaces the benzoxazole oxygen with sulfur, which can shift GPCR subtype selectivity profiles by orders of magnitude [3]. Even subtle ring substitutions such as 2-chloro or 2-trifluoromethyl on the phenothiazine core generate analogs with distinct electronic and steric properties (MW 424.9 and 458.48, respectively) . These structural differences preclude casual interchangeability in research and procurement contexts.

Comparative Evidence: 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate vs. Closest Analogs


Ester vs. Ketone Linker: Physicochemical Differences from MLS000559294

The target compound incorporates an ester bridge (-C(=O)OCH2-) between the phenothiazine N10 position and the benzoxazole-thioacetate moiety, in contrast to the direct ketone linkage (-C(=O)CH2S-) found in the closest structural analog MLS000559294 . This architectural difference increases molecular weight by 58.04 g/mol (448.51 vs. 390.48) and adds two hydrogen bond acceptors (7 vs. 5) [1]. The ester functionality introduces a site susceptible to esterase-mediated hydrolysis, which may confer differential metabolic stability compared to the ketone analog, although no direct comparative metabolic stability data are available for this specific pair [2].

Medicinal Chemistry Pharmacokinetics Structural Differentiation

Benzoxazole vs. Benzothiazole: GPCR55 and CB2 Activity Differentiation

The target compound contains a benzoxazole heterocycle (O in the 5-membered ring), distinguishing it from the corresponding benzothiazole analog (S replacing O). While direct activity data for the target compound are not available in public repositories, the benzothiazole analog 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate (BDBM61043 analog series) demonstrates EC50 values of 840 nM at GPR55 and 90.5 nM at the cannabinoid CB2 receptor in recombinant human cell assays [1]. Benzoxazole-for-benzothiazole substitution in heterocyclic systems is well established to modulate both potency and selectivity at GPCR targets due to differences in heteroatom electronegativity and hydrogen bonding capacity [2]. The benzoxazole analog is therefore predicted to exhibit a distinct selectivity fingerprint relative to the benzothiazole variant, though no direct head-to-head data are available for this exact pair.

GPCR Pharmacology Cannabinoid Receptors Binding Affinity

Unsubstituted vs. 2-Chloro/2-CF3 Phenothiazine Analogs

The target compound bears an unsubstituted phenothiazine ring, in contrast to the 2-chloro analog 10-[(1,3-benzoxazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine (MW 424.9) and the 2-trifluoromethyl analog 10-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-2-(trifluoromethyl)-10H-phenothiazine (MW 458.48, CAS 351498-46-9) . The SAR literature for phenothiazine anticancer agents indicates that electron-withdrawing substituents at the 2-position generally enhance antiproliferative potency, with halogenated and trifluoromethyl derivatives often showing improved activity relative to unsubstituted congeners [1]. The 2-CF3 analog (MW 458.48) is nearly isosteric with the target compound (ΔMW = +9.97) but differs substantially in lipophilicity (estimated XLogP increase of approximately 0.8–1.2 units due to CF3) [1].

Structure-Activity Relationship Electronic Effects Anticancer Drug Design

Anticancer Activity: Dithiocarbamate and Urea Core Congeners

Although the target compound itself lacks published biological data, compounds sharing the identical 2-oxo-2-(10H-phenothiazin-10-yl)ethyl core with different warheads have demonstrated quantifiable anticancer activity. The dithiocarbamate analog 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate (compound 8a) inhibited PC-3 prostate cancer cell proliferation with an IC50 of 11.59 μM and induced G1 phase cell cycle arrest [1]. In a separate study, the phenothiazine-urea derivative 4f (1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea) inhibited human cervical cancer cell growth with an IC50 of 18.26 μM [2]. These cross-study data establish that the 2-oxo-2-(10H-phenothiazin-10-yl)ethyl core scaffold is compatible with low-micromolar anticancer activity, though the benzoxazole-thioacetate warhead of the target compound has not been independently profiled in these assays.

Anticancer Activity Cell Cycle Arrest Cytotoxicity

Antioxidant Activity of Phenothiazine-Urea Derivatives: Free-Radical Scavenging

Phenothiazine derivatives bearing the 2-oxo-2-(10H-phenothiazin-10-yl)ethyl core have demonstrated quantifiable antioxidant activity in the DPPH radical scavenging assay. In a series of 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea derivatives, four compounds (4d, 4g, 4h, and 4k) showed EC50 values of 47, 55, 56, and 57 μg/mL, respectively, indicating moderate free-radical scavenging capacity [1]. The phenothiazine core is known to act as a radical-trapping antioxidant via N-H bond homolysis, with bond dissociation energies (BDE) of the N-H bond reported in the range of 75-80 kcal/mol for unsubstituted phenothiazine [2]. The target compound's benzoxazole-thioacetate substituent may modulate this intrinsic antioxidant capacity, though no direct data are available for this specific compound.

Antioxidant Activity DPPH Assay Free Radical Scavenging

Recommended Applications for 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate


GPCR Screening Libraries: GPR55 and Cannabinoid Orphan Receptors

The target compound is suitable for inclusion in GPCR-focused screening libraries, particularly for GPR55, CB2, and GLP1R. The benzoxazole-containing ketone analog MLS000559294 has documented interactions with GPR55 and GLP1R in the GLASS GPCR-ligand association database [1], while the benzothiazole variant exhibits GPR55 EC50 = 840 nM and CB2 EC50 = 90.5 nM [2]. The target compound's unique ester bridge and benzoxazole heterocycle combination may confer a selectivity profile distinct from both the ketone and benzothiazole analogs, making it valuable for structure-activity relationship (SAR) exploration around GPCR targets implicated in metabolic disorders, neuroprotection, and cancer [1][3].

Anticancer Drug Discovery: Phenothiazine-Based Cell Cycle Modulators

Compounds sharing the identical 2-oxo-2-(10H-phenothiazin-10-yl)ethyl core have demonstrated reproducible anticancer activity: compound 8a (dithiocarbamate warhead) achieved PC-3 IC50 = 11.59 μM with G1 phase arrest [4], and compound 4f (urea-azetidinone warhead) showed cervical cancer IC50 = 18.26 μM [5]. The target compound represents a distinct warhead chemistry (benzoxazole-thioacetate) appended to the validated core, positioning it as a candidate for head-to-head cytotoxicity screening against the NCI-60 panel or focused prostate and cervical cancer cell line panels to determine whether the benzoxazole-thioacetate warhead enhances or modulates the antiproliferative activity relative to dithiocarbamate and urea comparators [4][5].

Chemical Biology Probe for Oxidative Stress Pathways

Given that phenothiazine-urea derivatives with the same core scaffold exhibit DPPH radical scavenging EC50 values in the 47-57 μg/mL range [5], the target compound may serve as a chemical probe for studying oxidative stress pathways. Phenothiazines function as radical-trapping antioxidants through N-H bond homolysis (BDE ≈ 75-80 kcal/mol) [6]. The target compound's ester linkage introduces metabolic lability that may be advantageous for designing probes with controlled intracellular half-life in oxidative stress models, though direct antioxidant characterization via DPPH, FRAP, and cellular ROS assays is a prerequisite before deployment.

Metabolism and Stability Studies: Esterase-Sensitive Linker

The ester bridge in the target compound provides a hydrolytically labile site absent in the ketone analog MLS000559294 [1]. This structural feature enables comparative metabolic stability studies (e.g., human liver microsome or plasma stability assays) to quantify the impact of ester-for-ketone substitution on in vitro half-life. Such data are essential for determining whether the target compound functions as an intact active species or as a prodrug that releases the carboxylic acid metabolite upon esterase cleavage, with implications for both in vitro assay interpretation and potential in vivo application [3].

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